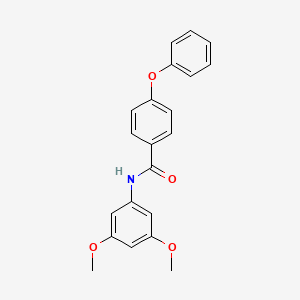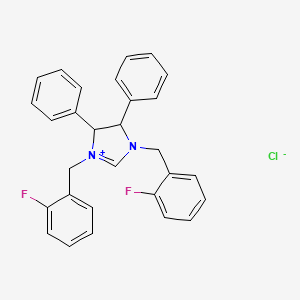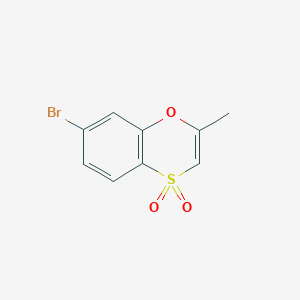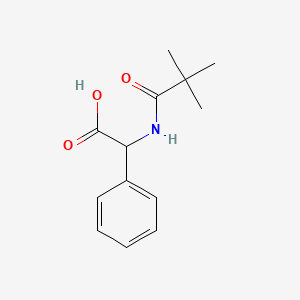
N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenyl group substituted with methoxy groups at the 3 and 5 positions, and a phenoxy group attached to the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 4-phenoxybenzoic acid.
Amide Bond Formation: The key step involves the formation of the amide bond between the amine group of 3,5-dimethoxyaniline and the carboxylic acid group of 4-phenoxybenzoic acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process .
化学反応の分析
Types of Reactions
N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
科学的研究の応用
N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It has been studied as a potential inhibitor of fibroblast growth factor receptor-1 (FGFR1), showing promise in the treatment of non-small cell lung cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives are used to study cell cycle regulation and apoptosis in cancer cells.
作用機序
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide involves its interaction with specific molecular targets. For instance, as an FGFR1 inhibitor, it binds to the receptor’s active site, preventing the phosphorylation of downstream signaling proteins such as PLCγ1 and ERK. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-bromo-N-(3,5-dimethoxyphenyl)benzamide: Another FGFR1 inhibitor with similar biological activity.
3,4-Dimethoxyphenethylamine: A compound with structural similarities but different pharmacological properties.
Uniqueness
N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide is unique due to its specific substitution pattern and its potent inhibitory activity against FGFR1. This makes it a valuable lead compound in the development of targeted cancer therapies.
特性
分子式 |
C21H19NO4 |
|---|---|
分子量 |
349.4 g/mol |
IUPAC名 |
N-(3,5-dimethoxyphenyl)-4-phenoxybenzamide |
InChI |
InChI=1S/C21H19NO4/c1-24-19-12-16(13-20(14-19)25-2)22-21(23)15-8-10-18(11-9-15)26-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,23) |
InChIキー |
VPQJPTDIRDHYHF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}propanamido)acetyl]pyrrolidin-2-yl}formamido)-3,3-diphenylpropanoic acid](/img/structure/B12507185.png)
![(1R,3E,4S)-3-(hydroxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12507188.png)

![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12507200.png)


![2-[N-Methyl-3-(methyldisulfanyl)propanamido]propanoic acid](/img/structure/B12507228.png)
![2-({5-[Bis(4-chlorophenyl)methyl]-3-methylthiophen-2-yl}formamido)-5-carbamimidamidopentanoic acid](/img/structure/B12507234.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate](/img/structure/B12507248.png)



![2-[1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-1-methylethyl]pyridine](/img/structure/B12507283.png)
